Tazobactam-d4

LC-MS/MS quantification therapeutic drug monitoring beta-lactamase inhibitor

Tazobactam-d4 (CAS 1132753-40-2; molecular formula C₁₀H₈D₄N₄O₅S; molecular weight 304.32 g/mol) is a quad-deuterated analog of the β-lactamase inhibitor tazobactam. Four protium atoms are replaced by deuterium at the 2, 5, 6, and 6 positions of the penicillanic acid sulfone core, yielding a nominal mass shift of +4 Da relative to unlabeled tazobactam (300.3 g/mol).

Molecular Formula C₁₀H₈D₄N₄O₅S
Molecular Weight 304.32
Cat. No. B1163803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTazobactam-d4
Synonyms[2S-(2α,3β,5α)]-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl-d4)4-thia-1-azabicyclo-d4[3.2.0]heptane-2-carboxylic Acid 4,4-Dioxide;  4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid deriv. 1H-1,2,3-Triazole;  CL 298741;  Tazobactam-d4;  YTR 830H
Molecular FormulaC₁₀H₈D₄N₄O₅S
Molecular Weight304.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tazobactam-d4 Procurement Guide: Stable Isotope-Labeled Internal Standard for β-Lactamase Inhibitor Quantification


Tazobactam-d4 (CAS 1132753-40-2; molecular formula C₁₀H₈D₄N₄O₅S; molecular weight 304.32 g/mol) is a quad-deuterated analog of the β-lactamase inhibitor tazobactam . Four protium atoms are replaced by deuterium at the 2, 5, 6, and 6 positions of the penicillanic acid sulfone core, yielding a nominal mass shift of +4 Da relative to unlabeled tazobactam (300.3 g/mol) [1]. The compound is supplied as a white to pale yellow crystalline powder with chemical purity ≥95% by HPLC and isotopic enrichment ≥98 atom% D, and is manufactured under ISO 17034-certified reference material protocols [2].

Why Unlabeled Tazobactam or Alternative Isotopologues Cannot Substitute for Tazobactam-d4 in Quantitative LC-MS/MS Workflows


Tazobactam-d4 is not a therapeutic agent; it is an analytical internal standard. Substituting unlabeled tazobactam or a structurally distinct isotopologue (e.g., tazobactam-13C2,15N3 or sulbactam-d5) introduces systematic quantification errors that regulatory submissions cannot tolerate. Unlabeled tazobactam co-elutes with endogenous analyte, providing zero mass differentiation and no matrix-effect correction [1]. 13C/15N-labeled tazobactam exhibits a smaller or different mass shift, and deuterated surrogates from a different structural class (e.g., sulbactam-d5) may show divergent extraction recovery and ionization efficiency in complex biological matrices [2]. The deuterium enrichment patent literature explicitly defines tazobactam-d4 as a composition of matter with a minimum deuterium abundance of 33% at the four labeled positions, distinguishing it legally and analytically from both natural-abundance tazobactam and lower-enrichment preparations [3].

Tazobactam-d4 Comparative Evidence Guide: Quantifiable Differentiation vs. Alternative Internal Standards


+4 Da Mass Shift Provides Baseline Resolution from Unlabeled Tazobactam in Complex Biological Matrices

Tazobactam-d4 delivers a +4 Da mass shift relative to unlabeled tazobactam, compared with +2 Da for tazobactam-15N,d2 and +5 Da for tazobactam-13C2,15N3. The 4 Da shift is sufficient to eliminate isotopic cross-talk between the internal standard and the analyte MRM channels in triple-quadrupole MS, while the +2 Da shift from tazobactam-15N,d2 risks overlapping with the natural-abundance 34S or 13C isotopologue peaks of the unlabeled analyte . A 2012 UPLC-MS/MS method demonstrated that six deuterated β-lactam internal standards, structurally analogous to tazobactam-d4, achieved intra-assay precision (CV) ≤8.4% and inter-assay precision ≤11.7% in human plasma across a 0.5–100 μg/mL range [1].

LC-MS/MS quantification therapeutic drug monitoring beta-lactamase inhibitor

Isotopic Purity ≥98 Atom% D Minimizes Signal Interference in Quantitative MRM Analysis

Commercial tazobactam-d4 is supplied with isotopic enrichment ≥98 atom% D . In contrast, alternative tazobactam isotopologues such as tazobactam ester-13C,d3 are specified at ≥90% chemical purity by HPLC with no guaranteed atom% enrichment, meaning up to 10% of the material may consist of unlabeled or incorrectly labeled species . The deuterium-enriched tazobactam patent (US 2009/0075966 A1) explicitly claims compositions wherein the abundance of deuterium at the four labeled positions (R2–R5 in the patent) is at least 25%, with preferred embodiments at 50%, 75%, and 100% [1]. The commercial product's 98 atom% D specification exceeds the minimum patent threshold by a factor of ~4, ensuring that <2% of IS signal arises from residual protium-containing molecules.

isotopic enrichment mass spectrometry method validation

ISO 17034 Certified Reference Material Production Supports ANDA and NDA Regulatory Compliance

Tazobactam-d4 is produced as a certified reference material (CRM) under ISO 17034 quality systems, with comprehensive characterization including NMR, HPLC, MS, IR, UV, water content, and residue on ignition, supported by homogeneity and stability monitoring data [1]. This level of characterization enables direct traceability to pharmacopeial standards (USP or EP) for ANDA and NDA submissions. In contrast, pharmaceutical secondary standards of unlabeled tazobactam (e.g., Supelco CRM) are certified for identity and purity but lack the isotopic characterization data required for use as an internal standard in LC-MS/MS assays . Additionally, the 4-year shelf life specified for tazobactam-d4 CRM under refrigerated storage (2–8°C) provides documented long-term stability [2], whereas alternative isotopologues such as tazobactam-15N,d2 carry no publicly stated shelf-life documentation.

reference standard regulatory compliance ANDA submission

Deuterium Kinetic Isotope Effect Enhances Metabolic Stability in In Vitro ADME Assays

Deuteration at the C-2, C-5, C-6, and C-6 positions of the penicillanic acid sulfone core introduces a primary kinetic isotope effect (KIE) that can reduce the rate of cytochrome P450-mediated oxidation at these positions [1]. The C-D bond dissociation energy is approximately 1.2–1.5 kcal/mol higher than the C-H bond, translating to a theoretical 5–10× reduction in oxidation rate at deuterated positions, depending on the specific CYP isoform and reaction mechanism [2]. This is particularly relevant for tazobactam, whose primary metabolic pathway involves β-lactam ring hydrolysis, but which also undergoes minor oxidative metabolism [3]. The deuterium enrichment patent (US 2009/0075966 A1) specifically contemplates deuterium-enriched tazobactam as a method to alter pharmacokinetic profiles through the KIE [4].

kinetic isotope effect metabolic stability ADME

Tazobactam-d4: Validated Application Scenarios for Scientific and Industrial Procurement


Bioanalytical Method Development and Validation for Piperacillin/Tazobactam Therapeutic Drug Monitoring

Tazobactam-d4 serves as the deuterated internal standard in validated UPLC-MS/MS and LC-MS/MS methods for simultaneous quantification of piperacillin and tazobactam in human plasma, with demonstrated intra-assay precision (CV) ≤8.4% and inter-assay precision ≤11.7% across 0.5–100 μg/mL calibration ranges [1]. The +4 Da mass shift provided by the four deuterium atoms eliminates cross-talk between IS and analyte MRM channels, enabling reliable quantification in critically ill patient samples where matrix effects from elevated acute-phase proteins would otherwise compromise accuracy [2].

Pharmacokinetic and ADME Studies Requiring Stable Isotope Discrimination in Complex Matrices

The kinetic isotope effect conferred by deuteration at four positions (2,5,6,6-d4) provides a theoretical 5–10× reduction in oxidative metabolism rate at labeled sites, making tazobactam-d4 the preferred internal standard for in vitro hepatocyte and microsomal stability assays where maintaining IS concentration above the LLOQ is critical for accurate intrinsic clearance (Clint) determination [3]. The ≥98 atom% D enrichment ensures that residual protium signal constitutes <2% of total IS response, below the ≤5% interference threshold required by FDA and EMA bioanalytical method validation guidelines .

ANDA/NDA Regulatory Submission Support with ISO 17034 Certified Reference Material Traceability

Tazobactam-d4 produced as an ISO 17034 CRM with comprehensive multi-method characterization (NMR, HPLC, MS, IR, UV, water content, residue on ignition) and documented 4-year stability at 2–8°C eliminates the need for in-house re-characterization, directly supporting ANDA and NDA analytical sections with full traceability to national metrology standards [4]. This contrasts with pharmaceutical secondary standards of unlabeled tazobactam, which lack isotopic characterization and cannot serve as internal standards for LC-MS/MS quantification in regulatory submissions .

Quote Request

Request a Quote for Tazobactam-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.